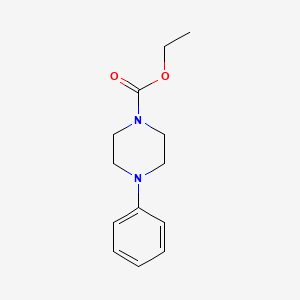![molecular formula C33H44O6 B5139503 bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)
bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate, also known as BHSPHD, is a spirobifluorene derivative that has been widely used in scientific research. This compound has unique properties that make it an ideal candidate for various applications in the field of materials science, chemistry, and biology.
Scientific Research Applications
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been extensively used in scientific research due to its unique properties. This compound has been used as a fluorescent probe for detecting metal ions, as a photosensitizer in photodynamic therapy, and as a charge transport material in organic electronic devices. Additionally, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been used as a building block for the synthesis of other spirobifluorene derivatives with enhanced properties.
Mechanism of Action
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has a unique spirobifluorene structure that allows it to exhibit various properties such as fluorescence and charge transport. The mechanism of action of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate depends on its application. In the case of metal ion detection, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a fluorescence probe that binds to metal ions and emits fluorescence upon excitation. In photodynamic therapy, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a photosensitizer that generates singlet oxygen upon irradiation. In organic electronic devices, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate acts as a charge transport material that facilitates the movement of charge carriers.
Biochemical and Physiological Effects:
bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. However, further research is needed to fully understand the biochemical and physiological effects of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate.
Advantages and Limitations for Lab Experiments
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has several advantages for lab experiments. It is easy to synthesize, has high purity, and exhibits unique properties that make it an ideal candidate for various applications. However, bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate has some limitations such as its low solubility in some solvents and its sensitivity to moisture and air.
Future Directions
There are several future directions for bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate research. One possible direction is to explore its application as a biosensor for detecting biomolecules such as proteins and DNA. Another direction is to investigate its potential as a photosensitizer for cancer treatment. Additionally, further research is needed to optimize the synthesis method and improve the properties of bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate for various applications.
Synthesis Methods
Bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-(hexyloxy)benzaldehyde and 9,9'-spirobifluorene-2,7-dicarboxylic acid in the presence of a catalyst. The reaction yields bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate as a white solid with high purity.
properties
IUPAC Name |
bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O6/c1-3-5-7-9-19-36-27-11-15-29(16-12-27)38-31(34)25-21-33(22-25)23-26(24-33)32(35)39-30-17-13-28(14-18-30)37-20-10-8-6-4-2/h11-18,25-26H,3-10,19-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNCFXBMXHCLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2CC3(C2)CC(C3)C(=O)OC4=CC=C(C=C4)OCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-hexoxyphenyl) spiro[3.3]heptane-2,6-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)



![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

